molecular formula C12H19O4P B072831 Diethyl 4-methoxybenzylphosphonate CAS No. 1145-93-3

Diethyl 4-methoxybenzylphosphonate

Cat. No. B072831
CAS RN: 1145-93-3
M. Wt: 258.25 g/mol
InChI Key: NKARVHNAACNYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-methoxybenzylphosphonate is a chemical compound synthesized and characterized for various scientific purposes, including structural, vibrational, and electronic analyses. It is primarily studied through methods such as FTIR, FT-Raman, and UV-Vis spectroscopy, and its properties are often explored using DFT calculations (Uppal, Kour, Kumar, & Khajuria, 2018).

Synthesis Analysis

This compound is synthesized from 4-methoxybenzaldehyde and diethyl phosphonate, demonstrating a typical reaction mechanism leading to its formation. The synthesis involves various chemical techniques and analyses to confirm the structure and purity of the final product (Fang, Fang, Zhao, & 赵玉芬, 2007).

Molecular Structure Analysis

The molecular structure and geometrical parameters of Diethyl 4-methoxybenzylphosphonate have been extensively analyzed using computational methods. DFT calculations reveal detailed insights into its vibrational and electronic structure, showcasing the compound's stability and electronic distribution (Uppal et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving Diethyl 4-methoxybenzylphosphonate include condensation, elimination, and various replacement reactions. These reactions are crucial for understanding the compound's chemical behavior and potential applications in organic synthesis and other areas (Marinetti & Savignac, 2003).

Physical Properties Analysis

The physical properties, such as thermal stability and decomposition, are analyzed using techniques like Thermogravimetric (TG) analysis. The TG analysis provides insights into the thermal behavior and stability of the compound under various temperature conditions (Uppal et al., 2018).

Chemical Properties Analysis

The chemical behavior of Diethyl 4-methoxybenzylphosphonate is investigated through studies on ionization potential, electron affinity, global hardness, and electrophilicity. These studies help understand the reactivity and chemical interactions of the compound with various substrates (Uppal et al., 2018).

Scientific Research Applications

  • Corrosion Inhibition

    Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, a derivative of Diethyl 4-methoxybenzylphosphonate, has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid, which is useful for industrial pickling processes. This compound acts as a mixed-type inhibitor, predominantly functioning as a cathodic inhibitor (Gupta et al., 2017).

  • Alzheimer's Disease Imaging

    A derivative of Diethyl 4-methoxybenzylphosphonate has been used in the synthesis of stilbene derivatives targeting amyloid plaques in Alzheimer's disease. These compounds have shown good binding affinities towards amyloid-beta aggregates, suggesting potential use as diagnostic imaging agents (Ono et al., 2003).

  • Chemical Analysis and Synthesis

    Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been synthesized and characterized for its structural, vibrational, electronic, and thermal properties. Such analyses are essential for understanding the chemical behavior of the compound (Uppal et al., 2018).

  • Peptide Synthesis

    The 4-methoxybenzyloxymethyl (MBom) group, derived from Diethyl 4-methoxybenzylphosphonate, has been used for sulfhydryl protection of Cysteine in peptide synthesis. It effectively suppresses racemization during the incorporation of Cysteine (Hibino & Nishiuchi, 2012).

  • Photovoltaic Performances

    Diethyl 4-methylphenylphosphonate, a related compound, has been used as a coadsorbent in dye-sensitized solar cells, significantly improving overall conversion efficiency and open-circuit voltage (Lin et al., 2011).

  • Anticorrosion Properties

    Diethyl (phenylamino) methyl) phosphonate derivatives, closely related to Diethyl 4-methoxybenzylphosphonate, have been synthesized and investigated as corrosion inhibitors. They show promising results in terms of efficiency and the relationship between chemical structure and inhibition performance (Moumeni et al., 2020).

Safety And Hazards

Diethyl 4-methoxybenzylphosphonate should be handled with care to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols . In case of contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air and if not breathing, give artificial respiration . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O4P/c1-4-15-17(13,16-5-2)10-11-6-8-12(14-3)9-7-11/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKARVHNAACNYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249159
Record name Diethyl P-[(4-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-methoxybenzylphosphonate

CAS RN

1145-93-3
Record name Diethyl P-[(4-methoxyphenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1145-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl P-[(4-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 4-methoxybenzylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

p-Methoxybenzyl chloride was reacted with triethyl phosphite as described in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 4-methoxybenzylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl 4-methoxybenzylphosphonate
Reactant of Route 3
Reactant of Route 3
Diethyl 4-methoxybenzylphosphonate
Reactant of Route 4
Reactant of Route 4
Diethyl 4-methoxybenzylphosphonate
Reactant of Route 5
Reactant of Route 5
Diethyl 4-methoxybenzylphosphonate
Reactant of Route 6
Reactant of Route 6
Diethyl 4-methoxybenzylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.